DSPE-PEG-Folate

Description

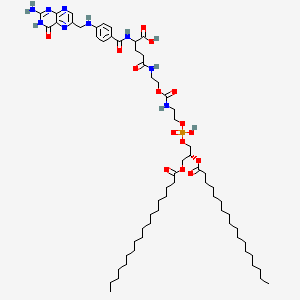

Structure

2D Structure

Properties

Molecular Formula |

C63H104N9O15P |

|---|---|

Molecular Weight |

1258.5 g/mol |

IUPAC Name |

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C63H104N9O15P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-55(74)84-47-52(87-56(75)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-86-88(81,82)85-44-42-66-63(80)83-43-41-65-54(73)40-39-53(61(78)79)70-59(76)49-35-37-50(38-36-49)67-45-51-46-68-58-57(69-51)60(77)72-62(64)71-58/h35-38,46,52-53,67H,3-34,39-45,47-48H2,1-2H3,(H,65,73)(H,66,80)(H,70,76)(H,78,79)(H,81,82)(H3,64,68,71,72,77)/t52-,53?/m1/s1 |

InChI Key |

WMKPFLXUUODBKW-YVDOKXHJSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCNC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DSPE-PEG-Folate: Chemical Structure, Properties, and Applications in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate), a key component in the development of targeted drug delivery systems. This document outlines its chemical structure, physicochemical properties, and the underlying principles of its application in targeting folate receptor-overexpressing cells, particularly in cancer therapy. Detailed experimental protocols for its synthesis, characterization, and formulation into liposomal nanoparticles are also provided.

Chemical Structure and Composition

This compound is an amphiphilic polymer-lipid conjugate. It consists of three main components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that forms the hydrophobic lipid anchor. This portion of the molecule integrates into the lipid bilayer of liposomes or the hydrophobic core of micelles.

-

Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer chain that acts as a flexible spacer. The PEG linker provides a "stealth" characteristic to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream. The length of the PEG chain can be varied, with common molecular weights being 2000 and 3400 g/mol .

-

Folic Acid (Folate): A B vitamin that serves as the targeting ligand. Folate binds with high affinity to the folate receptor, which is frequently overexpressed on the surface of various cancer cells.

The chemical structure facilitates the self-assembly of this compound into micelles or its incorporation into the lipid bilayer of liposomes, presenting the folate moiety on the nanoparticle surface for targeted delivery.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function in drug delivery systems. These properties can vary depending on the length of the PEG chain.

| Property | Description |

| Appearance | Yellow to orange or brownish solid. |

| Molecular Weight | Varies depending on the PEG chain length. Common variants include DSPE-PEG(2000)-Folate (~3231 g/mol ) and DSPE-PEG(3400)-Folate (~4000-5000 g/mol ).[1] The exact molecular weight is an average due to the polydispersity of the PEG component. |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol. Also soluble in aqueous buffers, often requiring warming. Solubility in DMSO has been reported at 50 mg/mL with the aid of ultrasonication and warming.[2] It is also soluble in hot water. |

| Critical Micelle Concentration (CMC) | DSPE-PEG derivatives form micelles in aqueous solutions. The CMC for DSPE-PEG(2000) is in the micromolar range (approximately 0.5-1.5 µM). The CMC tends to increase with longer PEG chain lengths. |

| Stability and Storage | Should be stored at -20°C in a dry, dark environment.[3] It is stable for at least one year under these conditions. Solutions should be prepared fresh, and repeated freeze-thaw cycles should be avoided. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[4] |

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The therapeutic efficacy of this compound-functionalized nanoparticles relies on the principle of active targeting through folate receptor-mediated endocytosis.

Caption: Folate receptor-mediated endocytosis pathway.

Folate receptors are overexpressed on the surface of many types of cancer cells. The folate ligand on the surface of the nanoparticle binds to these receptors with high affinity. This binding triggers the cell to internalize the nanoparticle through endocytosis, forming an endosome.[4][5] As the endosome matures, its internal pH decreases to approximately 5.[5] This acidic environment facilitates the release of the encapsulated drug from the nanoparticle into the cytoplasm. The released drug can then exert its therapeutic effect, for instance, by targeting the nucleus. The folate receptor is subsequently recycled back to the cell surface.[4][5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the activation of folic acid and its subsequent conjugation to an amine-terminated DSPE-PEG.[1][6]

Caption: Synthesis workflow for this compound.

Materials:

-

Folic acid (FA)

-

Dicyclohexylcarbodiimide (DCC)

-

N-hydroxysuccinimide (NHS)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-NH2)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine

-

Dialysis membrane (e.g., 3.5 kDa MWCO)

Procedure:

-

Activation of Folic Acid:

-

Dissolve folic acid in anhydrous DMSO. Triethylamine may be added to aid dissolution.

-

Add DCC and NHS to the folic acid solution (e.g., in a 1:1:2 molar ratio of FA:DCC:NHS).[1]

-

Allow the reaction to proceed under agitation in a dark, anhydrous environment for several hours (e.g., 18 hours).[1]

-

A precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

-

-

Conjugation to DSPE-PEG-NH2:

-

Purification:

-

Dilute the reaction mixture with ultrapure water and centrifuge to remove any insoluble byproducts.

-

Purify the this compound conjugate by dialysis against saline and then ultrapure water to remove unreacted reagents and DMSO.[1]

-

The purified product can be lyophilized for storage.

-

Preparation of Folate-Targeted Liposomes

The thin-film hydration method is a common technique for preparing this compound containing liposomes.[3][7]

Caption: Workflow for preparing folate-targeted liposomes.

Materials:

-

Primary phospholipid (e.g., HSPC, DSPC)

-

Cholesterol

-

This compound

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform, methanol/chloroform mixture)

-

Aqueous hydration buffer (e.g., PBS, citrate (B86180) buffer)

Procedure:

-

Lipid Film Formation:

-

Dissolve the lipids (e.g., a molar ratio of HSPC:Cholesterol:this compound such as 55:40:5) in an organic solvent in a round-bottom flask.[3]

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.[7]

-

Dry the film further under vacuum to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer, which may contain the drug to be encapsulated.

-

The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation to form multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is repeated multiple times.

-

-

Purification:

-

Remove any unencapsulated drug from the liposome (B1194612) suspension using techniques such as size exclusion chromatography or dialysis.

-

Characterization of this compound and Formulations

A variety of analytical techniques are employed to characterize the synthesized conjugate and the final nanoparticle formulation.

| Technique | Parameter Measured |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the synthesis of this compound by identifying characteristic peaks of the amide and ester groups formed during conjugation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and confirms the successful conjugation of the different components. |

| Dynamic Light Scattering (DLS) | Measures the mean particle size, particle size distribution (Polydispersity Index, PDI), and zeta potential of the liposomes. |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Visualizes the morphology and size of the formulated nanoparticles. |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of drug encapsulated in the liposomes to determine the encapsulation efficiency and drug loading capacity. |

| Thin-Layer Chromatography (TLC) | Used to monitor the progress of the synthesis reactions and to confirm the formation of the desired product.[6] |

| X-ray Diffraction (XRD) | Provides information on the crystalline nature of the components and the formulation. |

Applications in Research and Drug Development

This compound is extensively utilized in pre-clinical research for the targeted delivery of a wide range of therapeutic and imaging agents, including:

-

Chemotherapeutic agents: To enhance their efficacy and reduce systemic toxicity.

-

Nucleic acids (siRNA, miRNA): For gene silencing applications in cancer therapy.

-

Imaging agents (fluorescent dyes, contrast agents): For targeted cancer diagnosis and imaging.

The ability to specifically target cancer cells while minimizing off-target effects makes this compound a valuable tool in the development of next-generation nanomedicines.

References

- 1. Folate-Targeted PEGylated Magnetoliposomes for Hyperthermia-Mediated Controlled Release of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

The Role of DSPE-PEG-Folate in Targeted Drug Delivery: A Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

The landscape of pharmaceutical sciences is continuously evolving towards precision medicine, where therapeutic agents are delivered directly to diseased cells, minimizing off-target effects and enhancing efficacy. In this context, targeted drug delivery systems have emerged as a cornerstone of modern nanomedicine. Among the various strategies, the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) has garnered significant attention. This technical guide provides an in-depth exploration of the role of this compound in drug delivery, detailing its mechanism of action, synthesis, and characterization, supported by quantitative data and experimental protocols.

The Core Components: A Trifecta of Functionality

The efficacy of this compound as a drug delivery vehicle stems from the synergistic interplay of its three key components: DSPE, PEG, and Folate.

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid forms the hydrophobic core of the nanocarrier. Its long acyl chains provide a stable environment for encapsulating lipophilic drugs, protecting them from degradation in the systemic circulation. DSPE is a biocompatible and biodegradable component, ensuring minimal toxicity.[1]

-

PEG (Polyethylene Glycol): The PEG linker is a hydrophilic polymer that forms a "stealth" layer on the surface of the nanocarrier.[2] This PEG shield reduces the opsonization by plasma proteins, thereby preventing recognition and clearance by the reticuloendothelial system (RES).[2] This "PEGylation" significantly prolongs the circulation half-life of the drug carrier, increasing the probability of it reaching the target site.[2][3] The terminal end of the PEG chain can be functionalized to attach targeting moieties.[4]

-

Folate (Folic Acid): Folate is a B-vitamin that serves as the targeting ligand.[5] Its high affinity for the folate receptor (FR) is the cornerstone of this targeted approach.[6][7] The folate receptor is a cell-surface glycoprotein (B1211001) that is significantly overexpressed in a wide range of human cancers, including ovarian, breast, lung, and colorectal cancers, while its expression in normal tissues is limited.[5][6][7] This differential expression allows for the specific targeting of cancer cells.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeted delivery of drugs using this compound-functionalized nanocarriers is primarily achieved through a process called folate receptor-mediated endocytosis. Nanoparticles constructed with this compound and anticancer drugs enter cells mainly through this pathway.[8][9]

-

Binding: The folate moiety on the surface of the nanocarrier specifically binds to the folate receptors on the cancer cell membrane.[8]

-

Internalization: This binding triggers the invagination of the cell membrane, leading to the internalization of the nanocarrier within an endosome.[10]

-

Endosomal Escape and Drug Release: Once inside the cell, the endosome matures and its internal pH drops to around 5.0.[1] This acidic environment can trigger the release of the encapsulated drug from the nanocarrier. The released drug can then diffuse into the cytoplasm and reach its intracellular target, such as the nucleus.[8] The folate receptor is then recycled back to the cell surface.[1]

The endocytic pathway can be mediated by clathrin or caveolae, and the specific route can be influenced by factors such as nanoparticle size and the density of the folate ligand on the surface.[5][11]

Quantitative Data on this compound Based Nanocarriers

The physicochemical properties of this compound based drug delivery systems are critical for their in vivo performance. The following tables summarize key quantitative data from various studies.

| Formulation Composition | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| FA-PEG-DSPE/Cholesterol/DSPC (5:40:55) | K. alvarezii extract | 140 ± 5 | +0.2 | 82.72 | 12.81 | [4] |

| PC/Cholesterol/FA-PEG-DSPE | 5-FU | 114 | - | 67 | - | [6] |

| DPPC/Cholesterol/FA-PEG-DSPE | Celastrol & Irinotecan | 174 | - | - | - | [6] |

| HSPC/DSPE-PEG2k/DSPE-PEG2k-Folate | - | ~100-110 | ~-30 | - | - | [12] |

| DSPE-PEG-C60 | Doxorubicin | 97 - 260 | -28.67 to -30.87 | 86.1 - 97.5 | - | [13] |

Table 1: Physicochemical Properties of this compound Liposomes. PC: Phosphatidylcholine, DPPC: Dipalmitoylphosphatidylcholine, HSPC: Hydrogenated Soy Phosphatidylcholine, DSPC: Distearoylphosphatidylcholine, 5-FU: 5-Fluorouracil.

| PEG Chain Length (in DSPE-PEG) | Critical Micelle Concentration (µM) | Reference |

| 2000 | 0.5 - 1.0 | [14] |

| 3000 | 0.5 - 1.0 | [14] |

| 5000 | 1.0 - 1.5 | [14] |

Table 2: Critical Micelle Concentration of DSPE-PEG.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the activation of folic acid and its subsequent conjugation to an amine-terminated DSPE-PEG.[3][4]

Materials:

-

Folic acid (FA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Triethylamine (B128534) (TEA)

-

DSPE-PEG-NH2 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

Protocol:

-

Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO containing a small amount of triethylamine to enhance solubility. Add DCC and NHS to the solution (molar ratio of FA:DCC:NHS is typically 1:1.1:1.1). Stir the reaction mixture in the dark at room temperature for several hours (e.g., 12-18 hours).[3] A precipitate of dicyclohexylurea (DCU) will form.

-

Removal of DCU: Remove the DCU precipitate by filtration.

-

Conjugation to DSPE-PEG-NH2: Add DSPE-PEG-NH2 dissolved in chloroform to the activated folate solution.[4] Let the reaction proceed overnight with stirring at room temperature in the dark.

-

Purification: Remove the solvent by rotary evaporation. The resulting lipid film is washed multiple times with a solvent in which the product is insoluble but the unreacted starting materials are soluble (e.g., ice-cold acetone) to remove impurities.[4] The purified this compound is then dried under vacuum and can be stored at -20°C.[4] The final product should be characterized by techniques such as FTIR and 1H NMR to confirm the successful conjugation.[4]

Preparation of Folate-Targeted Liposomes using Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[4][6]

Materials:

-

This compound

-

Phospholipids (e.g., DSPC, DPPC)

-

Cholesterol

-

Drug to be encapsulated

-

Organic solvent mixture (e.g., chloroform:methanol 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

Protocol:

-

Lipid Film Formation: Dissolve the lipids (e.g., a molar ratio of FA-PEG-DSPE/cholesterol/DSPC at 5:40:55) and the drug (if lipid-soluble) in the organic solvent mixture in a round-bottom flask.[4]

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Hydration: Hydrate the lipid film with the aqueous buffer (containing the drug if it is water-soluble) by rotating the flask at a temperature above the phase transition temperature of the lipids. This process leads to the self-assembly of lipids into multilamellar vesicles (MLVs).

-

Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

-

Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography, or centrifugation.

Visualizing the Processes: Diagrams

Folate Receptor-Mediated Endocytosis Pathway

Caption: Folate receptor-mediated endocytosis of a this compound nanocarrier.

Experimental Workflow for Liposome (B1194612) Preparation

Caption: Workflow for the preparation of folate-targeted liposomes.

Conclusion

This compound is a highly effective and versatile component in the design of targeted drug delivery systems. Its unique tripartite structure allows for stable drug encapsulation, prolonged systemic circulation, and specific targeting of cancer cells that overexpress the folate receptor. The mechanism of folate receptor-mediated endocytosis ensures efficient cellular uptake of the drug-loaded nanocarrier. The ability to precisely engineer the physicochemical properties of these nanocarriers, as evidenced by the quantitative data, provides a robust platform for optimizing therapeutic outcomes. As our understanding of cancer biology deepens, the application of this compound and similar targeted delivery systems will undoubtedly play an increasingly crucial role in the development of next-generation cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Folate-Targeted PEGylated Magnetoliposomes for Hyperthermia-Mediated Controlled Release of Doxorubicin [frontiersin.org]

- 4. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Folate-Targeted Gold Nanoparticles on Subcellular Localization and Distribution into Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Influence of Folate-Targeted Gold Nanoparticles on Subcellular Localization and Distribution into Lysosomes [research.unipd.it]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of DSPE-PEG-Folate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate). This functionalized lipid is a critical component in the development of targeted drug delivery systems, particularly for cancer therapy, due to the overexpression of folate receptors on the surface of many tumor cells. This document outlines a standard laboratory-scale protocol, including reaction conditions, purification methods, and characterization data.

Synthesis of this compound

The synthesis of this compound is typically achieved through a carbodiimide-mediated coupling reaction between the primary amine of DSPE-PEG-NH2 and one of the carboxylic acid groups of folic acid. The use of N-hydroxysuccinimide (NHS) is common to form a more stable active ester, improving the reaction efficiency.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Typical Purity | Supplier Examples |

| DSPE-PEG-NH2 | Varies (e.g., 2000, 3400, 5000) | >95% | Avanti Polar Lipids, BroadPharm, Nanocs |

| Folic Acid | 441.4 | >97% | Sigma-Aldrich, Thermo Fisher Scientific |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | >99% | Sigma-Aldrich, TCI Chemicals |

| N-hydroxysuccinimide (NHS) | 115.09 | >98% | Sigma-Aldrich, Alfa Aesar |

| Dimethyl sulfoxide (B87167) (DMSO) | 78.13 | Anhydrous, >99.9% | Sigma-Aldrich, Acros Organics |

| Chloroform (B151607) | 119.38 | ACS Grade, >99.8% | Thermo Fisher Scientific, VWR |

| Acetone | 58.08 | ACS Grade, >99.5% | VWR, Fisher Chemical |

Experimental Protocol: Synthesis

This protocol is a synthesis of commonly reported methods and should be optimized based on the specific molecular weight of the DSPE-PEG-NH2 used.

-

Activation of Folic Acid:

-

In a light-protected round-bottom flask, dissolve folic acid (1.1 equivalents), DCC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMSO.[1] A typical concentration would be around 100 mg of folic acid in 5 ml of DMSO.

-

Stir the reaction mixture at room temperature for at least 4 hours, or overnight, to form the NHS-activated folate ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Coupling Reaction:

-

In a separate flask, dissolve DSPE-PEG-NH2 (1 equivalent) in a minimal amount of anhydrous DMSO or a mixture of chloroform and methanol.

-

Slowly add the activated folate solution to the DSPE-PEG-NH2 solution under constant stirring.

-

Allow the reaction to proceed overnight at room temperature in the dark.[1][2]

-

-

Reaction Quenching and Initial Purification:

-

The by-product, dicyclohexylurea (DCU), is insoluble in many organic solvents and will precipitate out. Remove the DCU precipitate by filtration.

-

The resulting filtrate contains the this compound conjugate, unreacted starting materials, and other by-products.

-

Purification of this compound

Purification is a critical step to remove unreacted starting materials, coupling agents, and by-products. A multi-step purification process is often necessary to achieve high purity.

Experimental Protocol: Purification

-

Precipitation and Washing:

-

The crude product from the synthesis step can be precipitated by adding the reaction mixture to a large volume of ice-cold acetone.[1] This helps to remove some of the unreacted folic acid and other small molecule impurities.

-

The precipitate is then collected by centrifugation and washed multiple times with cold acetone.

-

-

Dialysis:

-

Redissolve the washed precipitate in a suitable solvent such as a chloroform/methanol mixture or an aqueous buffer.

-

Transfer the solution to a dialysis membrane (e.g., with a molecular weight cut-off of 3.5 kDa or 14 kDa) and dialyze against a large volume of deionized water or a suitable buffer for 2-3 days, with frequent changes of the dialysis buffer.[3] This step is effective in removing residual DMSO, unreacted folic acid, NHS, and other low molecular weight impurities.

-

-

Gel Filtration Chromatography (Optional):

-

For higher purity, the dialyzed product can be further purified using gel filtration chromatography (e.g., Sephadex G-25).[2]

-

The column is equilibrated and eluted with an appropriate buffer (e.g., phosphate-buffered saline). The this compound conjugate will elute in the earlier fractions due to its larger size, while smaller impurities will be retained longer.

-

-

Lyophilization:

-

The purified fractions containing this compound are pooled and lyophilized (freeze-dried) to obtain the final product as a yellow powder.

-

Characterization of this compound

The successful synthesis and purity of this compound should be confirmed by various analytical techniques.

| Characterization Technique | Purpose | Expected Results |

| Thin Layer Chromatography (TLC) | To monitor the reaction progress and confirm the formation of the new product. | A new spot with a different Rf value from the starting materials will appear. For example, in a chloroform/methanol/water (75:36:6) system, FA-PEG-NH2 showed an Rf of 0.54, while the amine starting material had an Rf of 0.72.[1] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of the amide bond and the presence of characteristic functional groups. | Appearance of a new amide bond peak (around 1650-1690 cm⁻¹). Presence of characteristic peaks for the ester group of DSPE (~1648 cm⁻¹), P=O stretching in DSPE (~1178 cm⁻¹), and C-H stretching from PEG, FA, and DSPE (2867 and 2965 cm⁻¹).[1][4] |

| Proton Nuclear Magnetic Resonance (¹H-NMR) | To confirm the covalent conjugation and the structure of the final product. | Characteristic peaks corresponding to the protons of the folate moiety (e.g., aromatic protons), the repeating ethylene (B1197577) oxide units of PEG, and the fatty acid chains of DSPE will be present.[2] |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. | A single major peak corresponding to this compound should be observed. |

Quantitative Data Summary

| Parameter | Reported Value | Reference |

| Reaction Yield | 76.5% | [2] |

| 96% | [4] | |

| Encapsulation Efficiency (in liposomes) | 82.72% (FA-conjugated PEGylated liposomes) | [1] |

| Loading Capacity (in liposomes) | 12.81% (FA-conjugated PEGylated liposomes) | [1] |

| Purity (gamma-conjugated isomer) | 80-85% | [5] |

Visualizing the Workflow

This compound Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Components

Caption: Component relationship in the this compound conjugate.

References

- 1. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Folate-Targeted PEGylated Magnetoliposomes for Hyperthermia-Mediated Controlled Release of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. avantiresearch.com [avantiresearch.com]

An In-depth Technical Guide to the Mechanism of Action of DSPE-PEG-Folate in Cancer Targeting

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of targeted drug delivery systems is a cornerstone of modern cancer therapy, aiming to maximize therapeutic efficacy while minimizing off-target toxicity. Among the various strategies, the use of functionalized liposomes and nanoparticles has gained significant traction. DSPE-PEG-Folate is a key excipient in this field, representing a sophisticated, multi-component lipid conjugate designed for active targeting of tumor cells. This molecule is composed of three distinct functional units: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a phospholipid anchor; polyethylene (B3416737) glycol (PEG), a biocompatible polymer for achieving "stealth" characteristics; and folic acid (folate), a targeting ligand that binds with high affinity to folate receptors (FR) overexpressed on the surface of many cancer cells.

This technical guide elucidates the comprehensive mechanism of action of this compound, detailing its journey from systemic circulation to intracellular drug delivery. It covers the synergistic roles of its components, the principles of passive and active targeting, and the cellular uptake pathways. Furthermore, this document provides a compilation of quantitative data from various studies, outlines key experimental protocols for nanoparticle synthesis and evaluation, and presents visual diagrams of the core mechanisms and workflows to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action

The therapeutic efficacy of a this compound-based nanocarrier is not the result of a single action but a multi-stage process that leverages both physiological and pathological features of the tumor microenvironment, as well as specific molecular interactions at the cellular level.

Stage 1: Systemic Circulation and Passive Tumor Accumulation

-

The "Stealth" Effect of PEG: Once introduced into the bloodstream, nanoparticles are susceptible to opsonization (coating by plasma proteins), which marks them for rapid clearance by the reticuloendothelial system (RES), primarily in the liver and spleen. The this compound conjugate mitigates this through the PEG moiety. PEG forms a hydrophilic, flexible, and neutral polymer chain layer on the nanoparticle's surface.[1] This "PEGylated" shield sterically hinders the adsorption of plasma proteins, allowing the nanocarrier to evade the RES, significantly prolonging its blood circulation half-life.[1][2]

-

Enhanced Permeability and Retention (EPR) Effect: The prolonged circulation time is crucial for the first phase of tumor targeting: passive accumulation.[3] Solid tumors are characterized by a chaotic and leaky vasculature with large fenestrations. This allows nanoparticles of a certain size (typically < 200 nm) to extravasate from the bloodstream into the tumor interstitium.[3] Concurrently, the tumor microenvironment has poor lymphatic drainage, leading to the retention of these nanoparticles. This phenomenon, known as the EPR effect, results in a higher concentration of the drug carrier at the tumor site compared to healthy tissues.[4]

Stage 2: Active Targeting via Folate Receptor Binding

While the EPR effect enhances local concentration, the folate moiety facilitates active, cell-specific targeting.

-

Folate Receptor (FR) Overexpression: The folate receptor, particularly the FR-α isoform, is a high-affinity membrane protein that is minimally expressed in most normal tissues but is significantly overexpressed in a wide range of human cancers, including ovarian, lung, breast, and cervical cancers.[3][5][6] This differential expression makes it an excellent target for cancer-specific drug delivery.[5]

-

Ligand-Receptor Interaction: Folic acid, being a small molecule, retains its high binding affinity for the FR even when conjugated to a large nanoparticle via a PEG linker.[3][5] The folate ligand on the surface of the this compound nanoparticle specifically recognizes and binds to the FRs on the cancer cell surface.[2][7][8] The length of the PEG linker between DSPE and folate is a critical parameter, as a longer spacer can better overcome steric hindrance and facilitate more effective binding to the receptor.[3][6]

Stage 3: Cellular Internalization and Intracellular Drug Release

-

Receptor-Mediated Endocytosis: The binding of the folate-conjugated nanoparticle to the FR triggers cellular internalization through a process called receptor-mediated endocytosis.[4][9][10] The cell membrane invaginates around the nanoparticle-receptor complex, forming an intracellular vesicle known as an endosome.[10][11] This process can be mediated by different pathways, including clathrin-coated pits and/or caveolae-dependent endocytosis.[9][12][13][14]

-

Intracellular Trafficking and Drug Release: Once inside the cell, the endosome traffics into the cytoplasm and matures, often fusing with lysosomes. This process is accompanied by a drop in pH to approximately 5.0 within the vesicle.[11] This acidic environment can be engineered to trigger the release of the encapsulated drug from the nanocarrier. The released drug can then diffuse into the cytoplasm and reach its intracellular target, such as the nucleus, to exert its cytotoxic effect.[2] The folate receptor is then typically recycled back to the cell surface.[11]

Quantitative Data Summary

The effectiveness of this compound in targeted drug delivery has been quantified across numerous studies. The following tables summarize key performance metrics.

Table 1: Physicochemical and Formulation Characteristics

| Formulation / Study | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug | Reference |

|---|---|---|---|---|---|

| Folate-conjugated PEGylated liposomes | 140 ± 5 | +0.2 | 82.72 | K. alvarezii extract | [15] |

| Control (non-targeted) liposomes | 110 ± 6 | -5.0 | 84.56 | K. alvarezii extract | [15] |

| 5-FU-loaded folate-targeted liposomes | ~174 | - | ~39 | 5-Fluorouracil | [16] |

| 5-FU-loaded folate-targeted liposomes | ~114 | - | ~67 | 5-Fluorouracil | [16] |

| F-PEG-CHEMS targeted liposomes | 120 ± 20 | - | - | Doxorubicin |[3] |

Table 2: In Vitro and In Vivo Efficacy

| Formulation / Study | Cell Line / Model | Metric | Value | Reference |

|---|---|---|---|---|

| DFPML (Folate-targeted) | B16F10 (FR-overexpressing) | IC50 | ~1.0 µg/mL | [17] |

| DFPML (Folate-targeted) | MCF7 | IC50 | ~4.0 µg/mL | [17] |

| DPML (Non-targeted) | B16F10 | IC50 | 4.9 µg/mL | [17] |

| Free DOX | B16F10 | IC50 | ~0.4 µg/mL | [17] |

| F-L-DOX (Folate-targeted) | KB cells (FR-overexpressing) | IC50 | 10.0 µM | [3] |

| L-DOX (Non-targeted) | KB cells | IC50 | 57.5 µM | [3] |

| Resveratrol (B1683913) Nanosuspension (Folate) | A549 tumor model | Tumor Inhibition Ratio | 64.61 ± 21.13% | [18] |

| Resveratrol Nanosuspension (Non-Folate) | A549 tumor model | Tumor Inhibition Ratio | 61.53 ± 18.36% | [18] |

| Dox/FL-10K (Folate, long linker) | KB tumor model | Tumor Size Reduction | >40% vs. shorter linkers |[6] |

Key Experimental Protocols

Synthesis of this compound Conjugate

The synthesis of the this compound conjugate is a multi-step process involving the activation of folic acid and its subsequent coupling to an amine-terminated DSPE-PEG.[15][17]

-

Activation of Folic Acid: Folic acid is dissolved in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). A coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) are added in a specific molar ratio (e.g., FA:DCC:NHS of 1:1:2) to activate the carboxyl group of the folic acid.[17] The reaction proceeds for several hours under an inert atmosphere and protected from light.

-

Conjugation to DSPE-PEG-Amine: DSPE-PEG-NH2 is added to the activated folic acid solution. The reaction is allowed to proceed for several hours to form a stable amide bond between the folic acid and the PEG linker.

-

Purification: The resulting this compound conjugate is purified to remove unreacted reagents. This is typically achieved through dialysis against saline and then ultrapure water using a membrane with an appropriate molecular weight cutoff (e.g., 3.5 kDa).[17] The final product is often lyophilized for storage and characterized using techniques like FTIR and ¹H NMR.[17][18]

Preparation of Folate-Targeted Liposomes via Thin-Film Hydration

This is a common method for preparing liposomes encapsulating a therapeutic agent.[15][16]

-

Lipid Film Formation: A mixture of lipids, including a structural phospholipid (e.g., DSPC or DPPC), cholesterol, and the this compound conjugate, are dissolved in an organic solvent mixture (e.g., chloroform:methanol).[15] The solvent is then removed under reduced pressure using a rotary evaporator, which deposits a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: The dried lipid film is hydrated with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by gentle agitation or vortexing. This process causes the lipids to self-assemble into multilamellar vesicles (MLVs).

-

Size Reduction and Homogenization: To produce smaller, unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

-

Purification: Free, unencapsulated drug is removed from the liposome (B1194612) suspension using techniques such as dialysis or size exclusion chromatography.

In Vitro Cellular Uptake Assay

This assay quantifies the internalization of nanoparticles into cancer cells.

-

Cell Culture: Folate receptor-positive cancer cells (e.g., KB, MCF-7, B16F10) and FR-negative control cells (e.g., A549) are cultured in appropriate media until they reach a desired confluency.[4][17]

-

Incubation: The cells are incubated with fluorescently labeled nanoparticles (both folate-targeted and non-targeted controls) at a specific concentration for various time points (e.g., 1, 4, 24 hours).

-

Inhibition Study: To confirm receptor-mediated uptake, a parallel experiment is conducted where cells are pre-incubated with a high concentration of free folic acid before adding the folate-targeted nanoparticles. The free folate competitively blocks the folate receptors, thereby inhibiting the uptake of the nanoparticles.[9]

-

Analysis: After incubation, the cells are washed to remove non-internalized nanoparticles. The cellular uptake can be visualized qualitatively using fluorescence or confocal microscopy and quantified using flow cytometry, which measures the fluorescence intensity per cell.[9]

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxicity of a drug formulation.[15]

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the free drug, folate-targeted nanocarriers, and non-targeted nanocarriers for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.[15][17]

Visualizations: Mechanisms and Workflows

Overall Mechanism of Action

Caption: Workflow of this compound nanoparticle from injection to intracellular drug release.

Folate Receptor-Mediated Endocytosis Pathway

Caption: Cellular uptake pathway via folate receptor-mediated endocytosis.

Experimental Workflow for In Vivo Antitumor Efficacy

References

- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Folate-Functionalized PEGylated Zein Nanoparticles for Ligand-Directed Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 6. tandfonline.com [tandfonline.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound (MW 5000) | TargetMol [targetmol.com]

- 9. mdpi.com [mdpi.com]

- 10. Membrane Transporters and Folate Homeostasis; Intestinal Absorption, Transport into Systemic Compartments and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Endocytosis of GPI-linked membrane folate receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DSpace [scholarbank.nus.edu.sg]

- 15. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications [mdpi.com]

- 17. Folate-Targeted PEGylated Magnetoliposomes for Hyperthermia-Mediated Controlled Release of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro and in vivo evaluation of targeting tumor with folate-based amphiphilic multifunctional stabilizer for resveratrol nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity of DSPE-PEG-Folate to the Folate Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) to the folate receptor (FR). It is intended to be a valuable resource for researchers and professionals involved in the development of targeted drug delivery systems. This document delves into the quantitative binding affinity, detailed experimental methodologies for its measurement, and the key signaling pathways activated upon binding.

Introduction: The Significance of Folate Receptor Targeting

The folate receptor is a cell-surface glycoprotein (B1211001) that is frequently overexpressed in a wide variety of human cancers, including ovarian, lung, breast, and brain tumors, while its expression in normal tissues is highly restricted. This differential expression pattern makes the folate receptor an attractive target for the selective delivery of therapeutic and imaging agents to cancer cells, minimizing off-target effects and associated toxicities.

This compound is an amphiphilic conjugate that plays a pivotal role in this targeted approach. The DSPE (distearoylphosphatidylethanolamine) portion serves as a lipid anchor, enabling its incorporation into the lipid bilayer of nanocarriers such as liposomes. The polyethylene (B3416737) glycol (PEG) component acts as a flexible spacer, extending the folate ligand away from the surface of the nanocarrier to facilitate optimal interaction with the folate receptor. The folate moiety is the targeting ligand, binding with high affinity to its receptor and triggering receptor-mediated endocytosis, thereby internalizing the nanocarrier and its therapeutic payload into the cancer cell. The length of the PEG spacer has been shown to be a critical factor, with longer spacers often leading to improved receptor binding.

Quantitative Binding Affinity of this compound to the Folate Receptor

The binding affinity of a ligand to its receptor is a critical parameter in the design of targeted drug delivery systems. It is typically quantified by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. For folic acid itself, the binding affinity to the folate receptor is very high, with a reported Kd in the sub-nanomolar range (approximately 0.1 nM).

When this compound is incorporated into a liposomal formulation, the resulting multivalent interactions between the numerous folate ligands on the liposome (B1194612) surface and multiple folate receptors on the cell surface can lead to a significant increase in the overall avidity of the binding. While direct Kd values for individual this compound molecules are not extensively reported, the binding of folate-functionalized liposomes is often characterized using competitive binding assays to determine the concentration of the targeted liposome required to inhibit the binding of a radiolabeled ligand (e.g., 3H-folic acid) by 50% (IC50).

One study reported a competitive inhibition assay where the binding of folate-PEG-cholesterol liposomes to folate receptor-bearing KB cells was competitively inhibited by free folic acid with an IC50 of 0.39 mM, indicating a very high binding affinity of the liposomes. It is important to note that the apparent affinity of these multivalent systems is influenced by factors such as the density of the folate ligand on the liposome surface and the length of the PEG linker.

Table 1: Summary of Binding Affinity Data

| Ligand | Receptor/Cell Line | Method | Affinity Metric | Value | Reference |

| Folic Acid | Folate Receptor | Various | Kd | ~0.1 nM | |

| Folate-PEG-Chol Liposomes | KB cells | Competitive Binding Assay | IC50 (of free folic acid) | 0.39 mM |

Experimental Protocols for Determining Binding Affinity

The assessment of the binding affinity of this compound functionalized nanocarriers to the folate receptor is crucial for their preclinical development. Several biophysical and cell-based assays are commonly employed for this purpose. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is a widely used method to determine the binding affinity of an unlabeled ligand (in this case, this compound liposomes) by measuring its ability to compete with a radiolabeled ligand (e.g., 3H-folic acid) for binding to the folate receptor on cells or cell membranes.

Materials:

-

Folate receptor-positive cells (e.g., KB, HeLa, IGROV-1) or membrane preparations from these cells.

-

3H-folic acid (radioligand).

-

This compound liposomes (unlabeled competitor).

-

Binding buffer (e.g., PBS with 1% BSA).

-

Wash buffer (e.g., ice-cold PBS).

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Cell Preparation: Culture folate receptor-positive cells to near confluency. Harvest the cells and wash them with binding buffer. Resuspend the cells in binding buffer to a final concentration of 1 x 106 cells/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of 3H-folic acid (typically at or below its Kd).

-

A serial dilution of the this compound liposomes (the competitor).

-

A suspension of the folate receptor-positive cells.

-

For determining non-specific binding, a set of wells should contain a high concentration of unlabeled folic acid in addition to the radioligand and cells.

-

-

Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in binding buffer. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor. Plot the specific binding as a function of the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can provide kinetic information about the binding, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Materials:

-

SPR instrument.

-

Sensor chip (e.g., CM5 chip).

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Running buffer (e.g., HBS-EP buffer).

-

Recombinant folate receptor protein.

-

This compound liposomes.

-

Amine coupling reagents (EDC, NHS).

Protocol:

-

Receptor Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the folate receptor protein over the activated surface to allow for covalent immobilization via amine coupling. Deactivate any remaining active esters.

-

Binding Analysis: Inject a series of concentrations of the this compound liposomes over the sensor surface at a constant flow rate. Monitor the change in the refractive index in real-time, which corresponds to the binding of the liposomes to the immobilized receptor.

-

Dissociation Phase: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the liposomes from the receptor.

-

Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound liposomes from the sensor surface.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model or a more complex model for multivalent interactions) to determine the kinetic parameters (ka and kd) and the binding affinity (Kd).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event. It can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Materials:

-

Isothermal titration calorimeter.

-

Recombinant folate receptor protein.

-

This compound liposomes.

-

Dialysis buffer.

Protocol:

-

Sample Preparation: Dialyze both the folate receptor protein and the this compound liposomes against the same buffer to minimize heat of dilution effects.

-

ITC Experiment: Load the folate receptor protein into the sample cell of the calorimeter and the this compound liposomes into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the liposome solution into the protein solution while monitoring the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of liposomes to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Signaling Pathways Activated by this compound Binding

Beyond its role in mediating the internalization of folate and folate-conjugated molecules, the folate receptor is also involved in intracellular signaling. The binding of folate or folate-conjugated ligands can trigger signaling cascades that influence cell proliferation, survival, and other cellular processes. Two of the key signaling pathways implicated in folate receptor activation are the JAK-STAT and ERK1/2 pathways.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cytokine and growth factor signaling. Studies have shown that folic acid can activate STAT3 through the folate receptor alpha in a JAK-dependent manner. This activation can lead to the upregulation of STAT3-responsive genes that are involved in cell proliferation and angiogenesis, such as Cyclin A2 and Vascular Endothelial Growth Factor (VEGF).

ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. It has been reported that folate can stimulate the phosphorylation of ERK1/2 in a concentration-dependent manner. This activation of the ERK1/2 pathway can contribute to the proliferative and anti-apoptotic effects observed upon folate receptor engagement.

Conclusion

This compound is a critical component in the development of folate receptor-targeted nanomedicines. Its high affinity for the folate receptor, coupled with the ability to trigger receptor-mediated endocytosis and activate intracellular signaling pathways, makes it a powerful tool for enhancing the therapeutic index of anticancer agents. A thorough understanding and quantitative characterization of its binding to the folate receptor, utilizing the experimental protocols outlined in this guide, are essential for the rational design and optimization of these promising targeted therapies. The continued exploration of the signaling consequences of folate receptor engagement will further illuminate its role in cancer biology and may unveil new therapeutic opportunities.

Self-Assembly of DSPE-PEG-Folate: A Technical Guide to Micelle and Liposome Formulation for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and methodologies behind the self-assembly of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate) into micelles and liposomes. These nanostructures are of significant interest in the field of targeted drug delivery, particularly for cancer therapy, due to their ability to specifically target cells that overexpress folate receptors. This document provides a comprehensive overview of the self-assembly process, detailed experimental protocols, quantitative data for formulation characterization, and a visualization of the biological mechanism of action.

Core Principles of this compound Self-Assembly

This compound is an amphiphilic molecule composed of a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) linker conjugated to a folate molecule. This dual nature drives its self-assembly in aqueous environments into two primary nanostructures: micelles and liposomes.

-

Micelles: Above a certain concentration, known as the critical micelle concentration (CMC), the this compound monomers spontaneously assemble into spherical micelles.[1] The hydrophobic DSPE tails form the core of the micelle, which can encapsulate hydrophobic drugs, while the hydrophilic PEG-Folate chains form a protective outer corona. This PEG corona provides a "stealth" characteristic, reducing recognition by the immune system and prolonging circulation time.[2]

-

Liposomes: In the presence of other lipids, such as phospholipids (B1166683) and cholesterol, this compound can be incorporated into the lipid bilayer of liposomes.[3] The DSPE portion integrates into the bilayer, while the PEG-Folate moiety extends from the liposome (B1194612) surface.[4] This surface functionalization with folate enables active targeting of cancer cells that overexpress the folate receptor.[5] The aqueous core of the liposome can encapsulate hydrophilic drugs, while hydrophobic drugs can be loaded within the lipid bilayer.

The formation of either micelles or liposomes is dependent on the concentration of this compound and the presence of other lipid components. The length of the PEG chain can also influence the properties of the resulting nanoparticles, such as their stability and targeting ability.[6]

Quantitative Data for Formulation and Characterization

The following tables summarize key quantitative data for this compound and related DSPE-PEG formulations, providing a reference for formulation design and characterization.

Table 1: Critical Micelle Concentration (CMC) of DSPE-PEG Derivatives

| DSPE-PEG Derivative | Method | CMC (µM) | Reference |

| DSPE-PEG2000 | Fluorescence Probe | 0.5 - 1.5 | [7] |

| DSPE-PEG3000 | Fluorescence Probe | 0.5 - 1.5 | [7] |

| DSPE-PEG5000 | Fluorescence Probe | 1.0 - 1.5 | [7] |

| DSPE-PEG2000 | Fluorescence Probe | 18 | [8] |

| DSPE-PEG2000 (in water) | Not Specified | 10 - 20 | [1] |

| DSPE-PEG2000 (in HEPES buffer) | Not Specified | 0.5 - 1.0 | [1] |

Table 2: Physicochemical Properties of this compound Liposomes

| Lipid Composition (molar ratio) | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| HSPC:Cholesterol:DSPE-PEG2k (55:40:5) | Doxorubicin | ~100 | < 0.2 | ~ -30 | Not Specified | [6] |

| FA-PEG-DSPE:Cholesterol:DSPC (5:40:55) | K. alvarezii extract | 140 ± 5 | Not Specified | Not Specified | 82.72 | [9] |

| DPPC:Cholesterol:FA-PEG-DSPE | 5-Fluorouracil | ~174 | Not Specified | Not Specified | ~39 | [10] |

| PC:Cholesterol:FA-PEG-DSPE | 5-Fluorouracil | ~114 | Not Specified | Not Specified | ~67 | [10] |

| DMPC:Cholesterol:DCP:PEG2000-PE:DSPE-PEG2000-Folate (38:40:10:10:2) | Not Specified | Tunable (microfluidics) | Nearly monodisperse | Not Specified | Not Specified | [11] |

HSPC: Hydrogenated Soy Phosphatidylcholine, Cholesterol, DSPE-PEG2k: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], FA-PEG-DSPE: Folate-PEG-DSPE, DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine, DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, PC: Phosphatidylcholine, DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DCP: Dicetyl phosphate, PEG2000-PE: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

Experimental Protocols

This section provides detailed methodologies for the preparation of this compound micelles and liposomes.

Preparation of this compound Micelles by Direct Dissolution

This method is suitable for forming empty micelles or for encapsulating drugs that are co-dissolved with the polymer.[2]

Materials:

-

This compound

-

Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, or 10 mM HEPES buffered saline)

-

Stir plate and stir bar

-

Syringe filter (0.22 µm)

Protocol:

-

Dissolve the this compound powder directly into the aqueous buffer at the desired concentration (typically above the CMC, e.g., 1-5 mM).

-

Stir the solution at an elevated temperature (e.g., 60°C) for 1-4 hours to ensure complete dissolution and facilitate micelle formation.

-

Allow the solution to cool to room temperature.

-

Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and for sterilization.[2]

-

Store the micelle formulation at 4°C.

Preparation of Drug-Loaded this compound Liposomes by Thin-Film Hydration

This is a widely used method for preparing liposomes with encapsulated hydrophilic or hydrophobic drugs.[10]

Materials:

-

This compound

-

Primary phospholipids (e.g., DSPC, DPPC, HSPC)

-

Cholesterol

-

Drug to be encapsulated

-

Organic solvent (e.g., chloroform, methanol, or a mixture)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

Protocol:

-

Dissolution: Accurately weigh and dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) and the hydrophobic drug in the selected organic solvent in a round-bottom flask.

-

Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-60°C) to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film by adding the aqueous buffer (containing the dissolved hydrophilic drug, if applicable). The temperature of the buffer should be above the phase transition temperature of the lipids (e.g., 60°C for DSPE).

-

Liposome Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of multilamellar vesicles (MLVs). The solution should turn from a milky suspension to a translucent dispersion.

-

Size Reduction (Optional but Recommended): For a more uniform size distribution, the liposomal solution can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Purification: Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultrafiltration.

-

Sterilization: Filter the final liposome solution through a 0.22 µm syringe filter.

-

Store the liposome formulation at 4°C.

Mandatory Visualizations

Self-Assembly of this compound

Caption: Self-assembly of this compound into micelles or liposomes.

Experimental Workflow for Liposome Preparation

Caption: Workflow for this compound liposome preparation.

Folate Receptor-Mediated Endocytosis Pathway

Caption: Signaling pathway of folate receptor-mediated endocytosis.[12][13]

Conclusion

The self-assembly of this compound into micelles and liposomes offers a versatile and powerful platform for the targeted delivery of therapeutic agents. By understanding the core principles of self-assembly, utilizing robust experimental protocols, and thoroughly characterizing the resulting nanoparticles, researchers can develop effective drug delivery systems with enhanced efficacy and reduced side effects. This guide provides a foundational framework for scientists and drug development professionals to design and optimize this compound-based nanocarriers for a range of biomedical applications.

References

- 1. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Microfluidic Synthesis of PEG- and Folate-Conjugated Liposomes for One-Step Formation of Targeted Stealth Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to DSPE-PEG-Folate for Targeted Nanotherapeutics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)] (DSPE-PEG-Folate), a key component in the development of targeted nanotherapeutics. This document details its core principles, experimental methodologies, and quantitative data to facilitate its application in research and drug development.

Introduction to this compound

This compound is a functionalized phospholipid used to actively target nanoparticles to cells that overexpress the folate receptor (FR), a common characteristic of many cancer cells.[1][2] It is composed of three main components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a lipid anchor, allowing for stable incorporation into the lipid bilayer of nanocarriers like liposomes and lipid nanoparticles.[3][4]

-

Polyethylene Glycol (PEG): A hydrophilic polymer that forms a "stealth" layer on the surface of the nanoparticle.[4] This PEG shield reduces recognition by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanocarrier and increasing its chances of reaching the target tissue.[4][5]

-

Folic Acid (Folate): A vitamin that binds with high affinity to the folate receptor.[1][6] By presenting folate on the nanoparticle surface, the nanocarrier can specifically bind to and be internalized by FR-positive cells.[7][8]

The strategic combination of these components makes this compound a powerful tool for enhancing the efficacy and reducing the off-target toxicity of encapsulated therapeutic agents.[5]

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The targeting functionality of this compound relies on the biological process of folate receptor-mediated endocytosis.[8][9] This process allows for the efficient internalization of folate-conjugated nanocarriers into target cells.

dot

Caption: Folate Receptor-Mediated Endocytosis Pathway.

The process begins with the binding of the folate ligand on the nanoparticle to the folate receptor on the cell surface. This binding triggers the internalization of the nanoparticle-receptor complex into the cell through endocytosis, which can be mediated by clathrin-coated pits or caveolae.[10][11][12][13] Following internalization, the complex is trafficked through early and late endosomes, where the decreasing pH facilitates the release of the encapsulated drug.[14] The folate receptor is then recycled back to the cell surface for further rounds of uptake.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing this compound for targeted nanotherapeutics.

Table 1: Formulation and Physicochemical Properties of this compound Nanoparticles

| Drug | Nanoparticle Type | Lipid Composition (molar ratio) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Doxorubicin | Liposome (B1194612) | HSPC:Chol:DSPE-PEG2k:DSPE-PEG2k-Folate (55:40:4.5:0.5) | ~100 | -30 | >95% | [15] |

| Paclitaxel | Liposome | Phospholipid:Cholesterol:DSPE-PEG2000-Folate | - | - | - | [16] |

| Bioactive Compounds | Liposome | FA-PEG-DSPE:Cholesterol:DSPC (5:40:55) | 140 ± 5 | +0.2 | 82.72% | [7] |

| 5-Fluorouracil | Liposome | DPPC:Cholesterol:FA-PEG-DSPE | ~174 | - | ~39% | [10] |

| 5-Fluorouracil | Liposome | PC:Cholesterol:FA-PEG-DSPE | ~114 | - | ~67% | [10] |

| Gadolinium | Nanoparticle | DSPE-PEG3350-Folate | - | - | - | [17] |

Table 2: In Vitro Efficacy of this compound Nanoparticles

| Drug | Cell Line | IC50 (µg/mL) - Targeted | IC50 (µg/mL) - Non-Targeted | IC50 (µg/mL) - Free Drug | Reference |

| 9-NC | MCF-7 | 1.25 | 4.5 | - | [8] |

| 9-NC | PC3 | 2.9 | - | 4.15 | [8] |

| Doxorubicin | KB | - | - | - | [15] |

| DSPE-PEG(5000) Amine SWCNT | SKOV3 | 50 | - | - | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound nanotherapeutics.

Synthesis of this compound

The synthesis of this compound is typically achieved through carbodiimide (B86325) chemistry, coupling the amine group of DSPE-PEG-NH2 with the carboxylic acid group of folic acid.[19][20][21]

Materials:

-

Folic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

DSPE-PEG-NH2 (e.g., DSPE-PEG2000-NH2)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dialysis membrane (e.g., 3.5 kDa MWCO)

-

Organic solvents (e.g., chloroform (B151607), methanol)

Protocol:

-

Activation of Folic Acid:

-

Dissolve folic acid in anhydrous DMSO. For every 1 molar equivalent of folic acid, add 1.1 molar equivalents of NHS and 1.1 molar equivalents of DCC.[22]

-

Stir the reaction mixture at room temperature overnight in the dark.

-

-

Conjugation to DSPE-PEG-NH2:

-

Add the activated folic acid solution to a solution of DSPE-PEG-NH2 in an appropriate solvent (e.g., chloroform containing a small amount of TEA).

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

-

Purification:

-

Remove the by-product, dicyclohexylurea (DCU), by filtration.

-

Evaporate the organic solvent under reduced pressure.

-

Purify the resulting this compound by dialysis against deionized water for 2-3 days to remove unreacted reagents.

-

Lyophilize the purified product to obtain a solid powder.

-

Preparation of this compound Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[7][14][23]

Materials:

-

Lipids (e.g., DSPC, Cholesterol)

-

DSPE-PEG

-

This compound

-

Organic solvent (e.g., chloroform, methanol)

-

Aqueous hydration buffer (e.g., PBS, citrate (B86180) buffer)

-

Rotary evaporator

-

Probe sonicator or extruder

Protocol:

-

Lipid Film Formation:

-

Dissolve the lipids, DSPE-PEG, and this compound in an organic solvent in a round-bottom flask.[3]

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[23]

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[3]

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer by rotating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.[23] This process leads to the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction:

Characterization of Nanoparticles

4.3.1 Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) and Zeta Potential analysis are crucial for characterizing the physicochemical properties of the nanoparticles.[25][26][27]

Protocol:

-

Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., deionized water or PBS) to a suitable concentration for measurement.

-

DLS Measurement:

-

Transfer the diluted sample to a cuvette.

-

Place the cuvette in the DLS instrument.

-

Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

-

-

Zeta Potential Measurement:

-

Transfer the diluted sample to a zeta potential cell.

-

Place the cell in the instrument.

-

Measure the electrophoretic mobility of the nanoparticles to determine their surface charge.

-

4.3.2 Encapsulation Efficiency and Drug Loading

High-Performance Liquid Chromatography (HPLC) is commonly used to determine the amount of drug encapsulated within the nanoparticles.[21][28]

Protocol:

-

Separation of Free Drug: Separate the unencapsulated drug from the nanoparticle suspension using techniques like dialysis, centrifugation, or size exclusion chromatography.

-

Quantification of Encapsulated Drug:

-

Lyse the nanoparticles to release the encapsulated drug using a suitable solvent or detergent.

-

Quantify the amount of drug in the lysate using a validated HPLC method.

-

-

Calculation:

-

Encapsulation Efficiency (%EE) = (Mass of drug in nanoparticles / Total mass of drug used) x 100

-

Drug Loading (%DL) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

In Vitro Evaluation

4.4.1 Cellular Uptake Studies

Confocal microscopy and flow cytometry are powerful techniques to visualize and quantify the cellular uptake of fluorescently labeled nanoparticles.[6][29][30][31]

Protocol (Confocal Microscopy):

-

Cell Seeding: Seed folate receptor-positive cells (e.g., HeLa, KB) on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Incubation: Treat the cells with fluorescently labeled this compound nanoparticles for a specific time period (e.g., 2-4 hours).

-

Washing and Staining:

-

Wash the cells with PBS to remove non-internalized nanoparticles.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cell nuclei with a nuclear stain (e.g., DAPI) and/or the cell membrane with a membrane stain.

-

-

Imaging: Visualize the intracellular localization of the nanoparticles using a confocal microscope.

4.4.2 Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxicity of the nanotherapeutics.[22][32][33][34][35]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the this compound nanoparticles, free drug, and control nanoparticles for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental and Developmental Workflow

The development of this compound-based nanotherapeutics follows a structured workflow from initial design to preclinical evaluation.

dot

Caption: Nanotherapeutic Development Workflow.

Logical Relationship: Structure to Function

The unique tripartite structure of this compound directly dictates its function as a targeted drug delivery vehicle.

dot

Caption: Structure-Function Relationship of this compound.

This guide provides a foundational understanding of this compound for its application in targeted nanotherapeutics. For further details on specific applications and advanced characterization techniques, researchers are encouraged to consult the cited literature.

References

- 1. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Targeted Delivery of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 4. mdpi.com [mdpi.com]